N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyran derivatives. It features a tetrahydropyran ring substituted with a dimethoxybenzyl group and an amine functional group. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,4-dimethoxybenzylamine and 2,2-dimethyltetrahydro-2H-pyran-4-one. The synthesis methods typically involve amination and condensation reactions under controlled conditions.
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is classified as an organic amine and a member of the tetrahydropyran family. Its structure includes both aromatic (due to the benzyl group) and aliphatic components, making it a versatile compound for various chemical applications.
The synthesis of N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed for monitoring the progress of the reactions and purifying the final product.
The molecular structure of N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine can be represented as follows:
This indicates that the compound consists of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The structural formula can be visualized using software tools for molecular modeling or through databases like ChemSpider or PubChem, which provide detailed information about its geometry and electronic configuration .
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine can participate in various chemical reactions:
Reaction conditions such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and catalyst presence significantly affect reaction outcomes and yields.
The mechanism by which N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine exerts its biological effects typically involves interaction with specific receptors or enzymes in biological systems.
Studies on similar compounds suggest that modifications in the molecular structure significantly influence pharmacological activity .
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is expected to exhibit:
Key chemical properties include:
Relevant analytical data can be obtained from techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) for confirmation of structure and purity .
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine has potential applications in:
This compound represents a promising area of study due to its unique structural features and potential biological activities that warrant further investigation.
The systematic IUPAC name N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine provides precise structural information: The core consists of a six-membered tetrahydropyran ring with geminal dimethyl groups at position 2, creating a quaternary center that significantly influences conformational stability. The amine functionality at position 4 is substituted with a 3,4-dimethoxybenzyl group, classified as an electron-rich benzylic substituent. This compound carries the CAS Registry Number 96822-17-2, providing a unique identifier critical for chemical tracking and literature searches [1].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 96822-17-2 |
Molecular Formula | C₁₆H₂₅NO₃ |
Molecular Weight | 279.37 g/mol |
Hybridization | Aliphatic heterocyclic amine |
Key Structural Features | 2,2-dimethyltetrahydropyran; N-(3,4-dimethoxybenzyl) substitution |
SMILES Notation | CC1(C)CC(NCC2=CC=C(OC)C(OC)=C2)CCO1 |
The strategic incorporation of the tetrahydropyran scaffold in medicinal chemistry dates to investigations of privileged structures capable of enhancing pharmacokinetic properties. The 2,2-dimethyltetrahydropyran unit specifically gained prominence as a metabolically stable bioisostere for piperidine and tetrahydropyran-4-one systems, offering improved oxidative stability while maintaining comparable spatial characteristics. The geminal dimethyl groups confer significant steric protection to adjacent functional groups, reducing susceptibility to enzymatic degradation—a property exploited in CNS-targeted therapeutics where metabolic stability is paramount [4].
The 3,4-dimethoxybenzyl (veratryl) moiety represents a pharmacologically significant subunit observed in numerous bioactive molecules. Historically, this electron-rich aromatic system has demonstrated:
The molecular hybridization approach combining these two pharmacophores emerged during structure-activity relationship (SAR) explorations targeting:
Table 2: Structurally Related Bioactive Analogs
Compound | Structural Features | Therapeutic Area |
---|---|---|
N-(4-Isopropoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride | Isopropoxy substitution; hydrochloride salt | Preclinical investigation |
N-(2,4-Dimethoxybenzyl)tetrahydro-2H-pyran-4-amine | Regioisomeric dimethoxy pattern; non-alkylated pyran | Chemical biology probe |
n-Ethyl-2,2-dimethyltetrahydro-2h-pyran-4-amine | Simplified alkyl substituent | Synthetic intermediate |
n-(2-furylmethyl)-2,2-dimethyltetrahydro-2h-pyran-4-amine | Heteroaromatic furan substitution | Specialty chemical |
Though direct biological data for N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine remains limited in publicly available literature, its commercial availability as a research chemical (noted in specialized catalogs) suggests application in drug discovery programs targeting neurological disorders and infectious diseases. The current out-of-stock status reported by major suppliers reflects either synthetic challenges or developing research interest that has depleted existing stocks [1] [3].
Despite its intriguing structural features, significant knowledge gaps exist regarding this compound:
Scale-up limitations of multi-step sequences involving sensitive intermediates
Biological Characterization Void: No publicly available data exists regarding:
Metabolic stability in human microsomal systems
Structure-Activity Relationship Uncertainty: Without systematic analog evaluation, the pharmacophore contributions of specific structural elements remain undefined:
Role of amine methylation (tertiary versus secondary) on target engagement
Physicochemical Property Database: Critical parameters for drug development remain unmeasured:
Thermal stability under storage conditions
Material Availability Constraints: Current supply limitations noted by suppliers create significant research barriers [1] [3]:
Table 3: Critical Research Questions and Methodological Approaches for Resolution
Research Gap | Critical Questions | Recommended Approaches |
---|---|---|
Synthetic Optimization | Can catalytic reductive amination strategies be applied efficiently? | High-throughput reaction condition screening |
Bioactivity Profiling | What are primary biological targets? | Cell-based phenotypic screening; target-based assays |
Structure-Stability Relationship | How do storage conditions impact compound integrity? | Accelerated stability studies; thermal analysis |
Molecular Interactions | Does the veratryl group enable specific binding motifs? | X-ray crystallography; molecular modeling |
Table 4: Key Research Gaps and Their Implications
Domain | Specific Gap | Impact on Research Progress |
---|---|---|
Chemical Synthesis | Lack of optimized routes | Hinders analog development and scale-up |
Biological Screening | Absence of pharmacological data | Limits therapeutic application insights |
Material Science | Unknown solid-state properties | Impedes formulation development |
Computational Study | Insufficient conformational analysis | Precludes rational design improvements |
The most pressing research priority involves establishing robust synthetic access to enable biological exploration. The documented instability of related 2H-pyrans under physiological conditions [4] suggests potential decomposition pathways must be characterized to distinguish intrinsic bioactivity from artifact generation. Additionally, the pharmacokinetic behavior of this hybrid molecule—particularly regarding CNS penetration—requires systematic investigation through advanced in vitro blood-brain barrier models. Resolution of these questions would significantly advance this compound from a structural curiosity to a viable scaffold for medicinal chemistry optimization programs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0